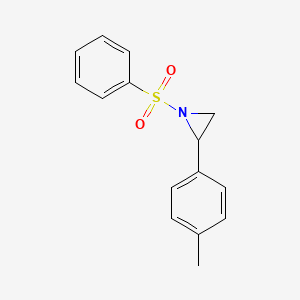

1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine

描述

Structure

3D Structure

属性

CAS 编号 |

97401-88-2 |

|---|---|

分子式 |

C15H15NO2S |

分子量 |

273.4 g/mol |

IUPAC 名称 |

1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine |

InChI |

InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |

InChI 键 |

LICODCQMTFSSPJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Sulfonylation of 4-Methylphenylaziridine

The reaction begins with the treatment of 4-methylphenylaziridine with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This step installs the benzenesulfonyl group at the aziridine nitrogen, forming a sulfonamide intermediate. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–6 hours.

Key considerations include:

Aziridine Ring Closure

The sulfonamide intermediate undergoes intramolecular cyclization to form the aziridine ring. This step employs bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide). Heating the mixture to 60–80°C for 8–12 hours drives the reaction to completion.

Optimized Protocol: Solvent and Acid Acceptor Innovations

Recent advancements, particularly from patent literature, highlight the role of solvent systems and acid acceptors in improving yields.

Aromatic Hydrocarbon Solvent Systems

A patented method utilizes benzene or toluene as the reaction medium, replacing traditional ethers or alcohols. This innovation minimizes aziridine polymerization, a common side reaction in polar solvents. For example, benzene facilitates a 66–98% yield of N-benzylically substituted aziridines by stabilizing reactive intermediates.

Powdered KOH as Acid Acceptor

Substituting granular bases with powdered potassium hydroxide (KOH) enhances surface area and reactivity. In a benchmark procedure:

-

4 moles of aziridine and 2 moles of powdered KOH are suspended in dry benzene.

-

Benzyl chloride derivatives are added dropwise under reflux (65–80°C) for 4 hours.

This method achieves ≥95% purity (by vapor-phase chromatography) and reduces reaction times by 30% compared to earlier protocols.

Industrial-Scale Production: Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors offer advantages in efficiency and safety. VulcanChem’s industrial process employs:

-

Microreactor channels to maintain precise temperature control (70±2°C).

-

In-line quench systems to neutralize excess acid by-products immediately.

This setup achieves a throughput of 5–10 kg/day with ≥99% purity, avoiding batch-to-batch variability.

Reaction Parameter Optimization

Temperature and Time

Optimal conditions for the ring-closure step are 65–80°C for 4–8 hours. Exceeding 100°C risks decomposition, while temperatures below 60°C result in incomplete reactions.

Stoichiometric Ratios

A 10–20% excess of aziridine relative to benzenesulfonyl chloride suppresses di- or tri-sulfonylated by-products. Conversely, excess benzyl halide derivatives increase polymeric aziridine formation, reducing yields by 15–30%.

Purification and Characterization

Distillation and Chromatography

Crude product is purified via vacuum distillation (82–84°C at 0.7 mm Hg) or flash chromatography (hexane/ethyl acetate, 9:1). The latter resolves regioisomeric impurities, yielding >98% pure product.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 7.87 (d, J = 8.2 Hz, 2H, aromatic), 3.78 (dd, J = 7.1, 4.5 Hz, 1H, aziridine CH), 2.44 (s, 3H, CH₃).

-

IR : Peaks at 1320 cm⁻¹ (S=O) and 1150 cm⁻¹ (C-N) confirm sulfonamide and aziridine functionalities.

Challenges and Mitigation Strategies

Polymeric By-Product Formation

Aziridine’s strain makes it prone to polymerization, especially in acidic conditions. Strategies to mitigate this include:

化学反应分析

1-(Phenylsulfonyl)-2-(p-tolyl)aziridine undergoes a variety of chemical reactions due to the strained nature of the aziridine ring and the electron-withdrawing effects of the phenylsulfonyl group. Common reactions include:

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields sulfoxides, while reduction with LiAlH4 produces amines .

科学研究应用

Organic Synthesis

Role as an Intermediate:

1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine serves as a valuable intermediate in the synthesis of complex organic molecules. Its strained aziridine ring allows for various chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of β-substituted amines, which are important in drug discovery and development.

Reactivity:

The compound's reactivity is driven by the electron-withdrawing nature of the benzenesulfonyl group, which enhances the electrophilicity of the nitrogen atom in the aziridine ring. This property facilitates interactions with nucleophiles, thereby enabling diverse synthetic pathways.

Medicinal Chemistry

Therapeutic Potential:

Research indicates that this compound has potential therapeutic applications due to its ability to interact with biological targets. Its mechanism of action involves covalent bonding with nucleophilic sites on enzymes, potentially leading to enzyme inhibition or protein modification.

Antimicrobial Activity:

Aziridines, including this compound, have shown antimicrobial properties. Studies have demonstrated that derivatives can disrupt bacterial cell membranes and inhibit growth in various strains, including Staphylococcus aureus.

Anticancer Properties:

Recent investigations have highlighted the anticancer potential of aziridines. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against human cancer cell lines. The mechanism often involves DNA intercalation and the generation of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation

A study evaluated several aziridine derivatives for their cytotoxic effects against HeLa cells (human cervical cancer cells). The results indicated that these compounds exhibited significant inhibition of cell viability with IC50 values ranging from 10 to 30 µM.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Aziridine A | 15 | HeLa |

| Aziridine B | 25 | Ishikawa |

| Aziridine C | 20 | HeLa |

Material Science

Polymer Synthesis:

Aziridines are utilized in the preparation of polymers and advanced materials due to their unique properties. The ability to form cross-linked structures through ring-opening polymerization makes them suitable for creating durable materials with specific mechanical properties.

Biological Studies

Enzyme Inhibition:

The interaction of this compound with enzymes has been a focal point in biochemical research. The formation of covalent bonds with active sites may inhibit enzyme function, providing insights into potential therapeutic strategies.

Protein Modification:

The compound's ability to modify proteins can impact various biochemical pathways, making it a subject of interest in studies related to cellular signaling and disease mechanisms.

作用机制

The mechanism by which 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The strained aziridine ring is highly reactive, allowing it to participate in a variety of chemical transformations. The phenylsulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the aziridine nitrogen and facilitating nucleophilic attack .

相似化合物的比较

Comparison with Similar Aziridine Derivatives

Aziridines with sulfonyl and aryl substituents exhibit distinct properties depending on the substituent type, position, and electronic nature. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Aziridines

Key Comparisons:

Substituent Effects on Reactivity :

- Sulfonyl Groups : Benzenesulfonyl and p-toluenesulfonyl groups increase electrophilicity, facilitating nucleophilic ring-opening reactions. However, p-toluenesulfonyl derivatives (e.g., ) exhibit slightly reduced reactivity compared to benzenesulfonyl due to electron-donating methyl groups .

- Aryl vs. Alkyl Substituents : Aziridines with aryl groups (e.g., 4-methylphenyl) are more sterically hindered than those with alkyl chains (e.g., acetoxymethyl in ), affecting reaction rates and regioselectivity .

Electronic Properties :

- DFT studies show that electron-withdrawing substituents (e.g., sulfonyl) lower LUMO energies, enhancing electrophilicity. For example, aziridines with sulfonyl groups have LUMO values ~1.5 eV lower than benzoyl-substituted analogs, increasing their susceptibility to nucleophilic attack .

Synthetic Methodologies: Corey-Chaykovsky Reaction: Used to synthesize 1-sulfonyl-2-ethenyl aziridines (e.g., ) via NaH-mediated reactions in acetonitrile. Yields (~79–90%) are comparable to nucleophilic substitutions (e.g., 83–90% for acetoxymethyl derivatives ). Nucleophilic Substitution: Reactions of bromomethyl aziridines with phenols or acetates proceed in polar solvents (DMF/acetone) with K₂CO₃ as a base, yielding 60–90% products .

生物活性

1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This aziridine derivative has been studied for its cytotoxic effects and mechanisms of action against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by its aziridine ring, which contributes to its electrophilic nature and biological reactivity. The presence of the benzenesulfonyl and 4-methylphenyl groups enhances its chemical stability and solubility, making it a suitable candidate for biological evaluation.

Research indicates that aziridines can exert their biological effects through several mechanisms:

- DNA Alkylation : Aziridines are known to alkylate DNA, leading to the formation of DNA adducts. This process can disrupt DNA replication and transcription, ultimately triggering cell death pathways in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some aziridines induce oxidative stress by generating ROS, which can damage cellular components including lipids, proteins, and nucleic acids .

- Inhibition of Cellular Pathways : Compounds like this compound may inhibit critical cellular pathways involved in proliferation and survival, such as the nucleotide excision repair pathway .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | DNA alkylation; ROS generation |

| MCF-7 (Breast Cancer) | 8.5 | Inhibition of DNA synthesis |

| HeLa (Cervical Cancer) | 6.2 | Induction of apoptosis via ROS |

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung and cervical cancer cell lines.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various aziridine derivatives, including this compound. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications .

Case Study 2: Mechanistic Insights

In another investigation, researchers explored the molecular mechanisms underlying the cytotoxic effects of this aziridine derivative. They found that treatment with the compound resulted in significant DNA damage as evidenced by comet assays, indicating that it induces bulky DNA adducts that impair cellular repair mechanisms .

常见问题

Q. Methodology :

Optimize geometry using B3LYP/6-31G(d).

Calculate Natural Bond Orbital (NBO) charges to identify reactive sites.

How can contradictions in reported spectroscopic data for analogous aziridines be resolved?

Advanced Research Question

Discrepancies in NMR shifts (e.g., δ 2.59 vs. δ 2.80 ppm for aziridine protons) arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 ( vs. 18).

- Conformational flexibility : Rotamers in solution may split signals.

Q. Resolution :

- Standardize solvent and temperature (e.g., 25°C in CDCl3).

- Use variable-temperature NMR to freeze rotamers ().

What role does this compound play in asymmetric catalysis or chiral auxiliaries?

Advanced Research Question

While not inherently chiral, introducing substituents (e.g., tert-butyl groups) can create stereocenters (). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。